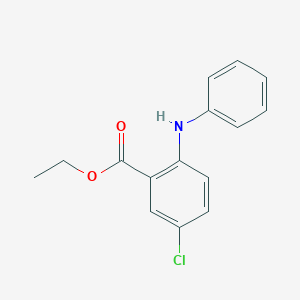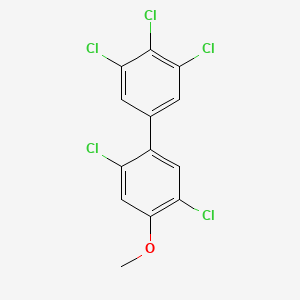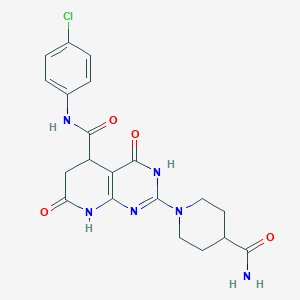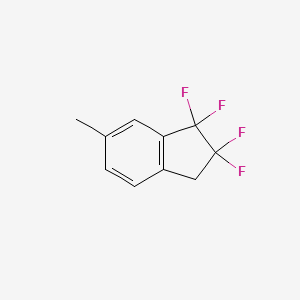![molecular formula C14H12OS B12625509 2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene CAS No. 918866-70-3](/img/structure/B12625509.png)
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene typically involves the following steps:
Preparation of 2-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-Methylphenoxyprop-1-yne: The 2-methylphenol is then reacted with propargyl bromide in the presence of a base like potassium carbonate to form 2-methylphenoxyprop-1-yne.
Cyclization to Thiophene Derivative: The final step involves the cyclization of 2-methylphenoxyprop-1-yne with sulfur or a sulfur-containing reagent to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Applications De Recherche Scientifique
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with similar aromatic properties.
2-Phenylthiophene: Another thiophene derivative with a phenyl group attached to the thiophene ring.
2-(2-Thienyl)ethanol: A thiophene derivative with an ethanol group.
Uniqueness
2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene is unique due to the presence of both a thiophene ring and a prop-1-yn-1-yl group, which imparts distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
918866-70-3 |
|---|---|
Formule moléculaire |
C14H12OS |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
2-[3-(2-methylphenoxy)prop-1-ynyl]thiophene |
InChI |
InChI=1S/C14H12OS/c1-12-6-2-3-9-14(12)15-10-4-7-13-8-5-11-16-13/h2-3,5-6,8-9,11H,10H2,1H3 |
Clé InChI |
KSCASAKSPIDOMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC#CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)
![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)


![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)

![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
